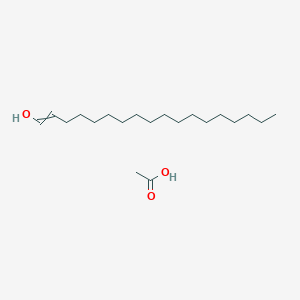
Acetic acid;octadec-1-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;octadec-1-en-1-ol is a compound formed by the esterification of acetic acid and octadec-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, while octadec-1-en-1-ol is a long-chain unsaturated alcohol with the formula C₁₈H₃₆O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octadec-1-en-1-ol typically involves the esterification reaction between acetic acid and octadec-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The general reaction can be represented as follows:
CH3COOH+C18H36OH→CH3COOC18H35+H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;octadec-1-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in octadec-1-en-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-1-en-1-al or octadec-1-en-1-oic acid.
Reduction: Formation of octadec-1-en-1-ol and acetic acid.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;octadec-1-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;octadec-1-en-1-ol involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases to release acetic acid and octadec-1-en-1-ol, which can then interact with cellular components. The long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Octadec-1-en-1-ol: A long-chain unsaturated alcohol with similar properties but lacks the ester functionality.
Acetic acid: A simple carboxylic acid with different chemical properties and applications.
1-Octadecene: An unsaturated hydrocarbon with similar chain length but different functional groups.
Uniqueness
Acetic acid;octadec-1-en-1-ol is unique due to its ester functionality, which imparts different chemical reactivity and physical properties compared to its individual components. The ester group allows for a variety of chemical modifications and applications that are not possible with the individual alcohol or acid.
Properties
CAS No. |
64661-64-9 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
acetic acid;octadec-1-en-1-ol |
InChI |
InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-19H,2-16H2,1H3;1H3,(H,3,4) |
InChI Key |
IQPFPNSJBDZGMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


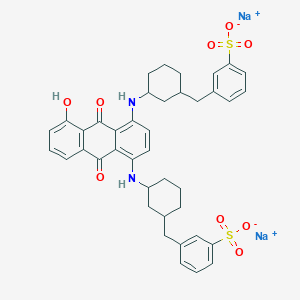
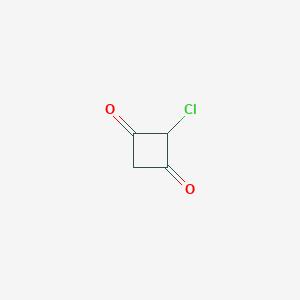
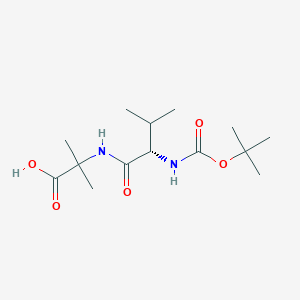
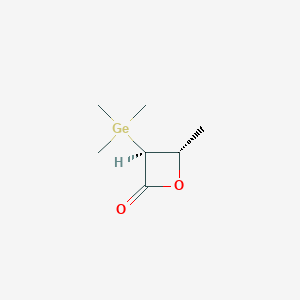
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
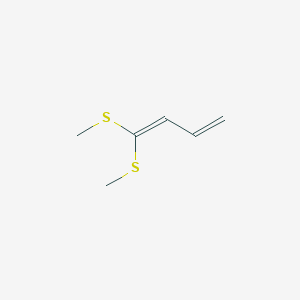
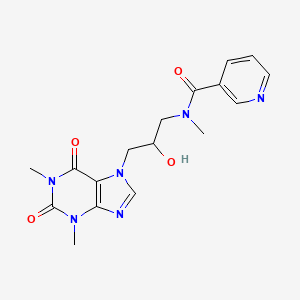
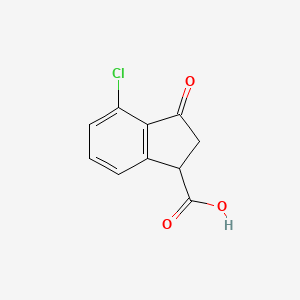
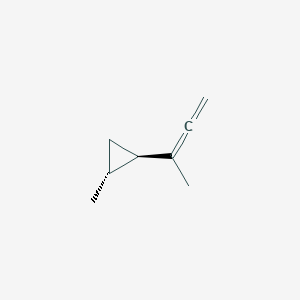
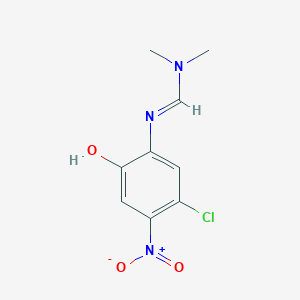
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)

